molecular formula C11H17N3O B11894078 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11894078
M. Wt: 207.27 g/mol
InChI Key: HOODZKNWVGTQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a cyclopentyl group attached to the pyrazole ring. The presence of the hydroxyl group at the 3-position of the pyrazole ring adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine in the presence of a base can lead to the formation of the desired pyrazolopyridine scaffold . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and bases like sodium bicarbonate (NaHCO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone derivative.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine scaffold.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-one.

    Reduction: Formation of reduced derivatives with modified ring structures.

    Substitution: Formation of halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate binding . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound’s hydroxyl group can participate in hydrogen bonding interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C11H17N3O/c15-11-9-6-3-7-12-10(9)13-14(11)8-4-1-2-5-8/h8,12-13H,1-7H2

InChI Key

HOODZKNWVGTQSP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(N2)NCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.